molecular formula C6H8BrN3 B12442034 3-Bromo-2-hydrazinyl-4-methylpyridine

3-Bromo-2-hydrazinyl-4-methylpyridine

Cat. No.: B12442034
M. Wt: 202.05 g/mol
InChI Key: HCNJNOGZNOKAJR-UHFFFAOYSA-N
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Description

3-Bromo-2-hydrazinyl-4-methylpyridine is a chemical compound with the molecular formula C6H8BrN3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-hydrazinyl-4-methylpyridine typically involves the bromination of 4-methylpyridine followed by the introduction of a hydrazine group. One common method starts with 3-amino-4-methylpyridine, which is treated with hydrogen bromide and bromine at low temperatures to form 3-bromo-4-methylpyridine. This intermediate is then reacted with hydrazine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-hydrazinyl-4-methylpyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the hydrazine group to form different functional groups.

Scientific Research Applications

3-Bromo-2-hydrazinyl-4-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydrazinyl-4-methylpyridine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with particular receptors. The hydrazine group can form covalent bonds with active sites in enzymes, thereby inhibiting their activity. The bromine atom can also participate in interactions with biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-hydrazinyl-4-methylpyridine is unique due to the presence of both a bromine atom and a hydrazine group. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. The hydrazine group, in particular, provides additional reactivity, making it useful in the synthesis of more complex molecules and in biological applications.

Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

(3-bromo-4-methylpyridin-2-yl)hydrazine

InChI

InChI=1S/C6H8BrN3/c1-4-2-3-9-6(10-8)5(4)7/h2-3H,8H2,1H3,(H,9,10)

InChI Key

HCNJNOGZNOKAJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)NN)Br

Origin of Product

United States

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